Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate

Medicinal Chemistry Protease Inhibition Physicochemical Properties

The trifluoroethylamine group replaces labile peptide bonds with a non-hydrolyzable C-CF₃-NH unit, fundamentally altering pKa, LogD, and proteolytic resistance. This Boc-protected intermediate is ideal for cathepsin K/cruzain inhibitor synthesis (e.g., odanacatib analogs) and passive permeability enhancement without excess MW. - **Value**: Enables direct SAR comparison; increases LogD vs. non-fluorinated analogs - **Process**: Patented high-yielding route to 2-amino-N-(2,2,2-trifluoroethyl)acetamide - **Supply**: Scalable from R&D to commercial API production

Molecular Formula C9H15F3N2O3
Molecular Weight 256.22 g/mol
Cat. No. B2982720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate
Molecular FormulaC9H15F3N2O3
Molecular Weight256.22 g/mol
Structural Identifiers
InChIInChI=1S/C9H15F3N2O3/c1-8(2,3)17-7(16)13-4-6(15)14-5-9(10,11)12/h4-5H2,1-3H3,(H,13,16)(H,14,15)
InChIKeyZBMUNGIIVQNAFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Trifluoroethylamine Carbamate: Core Properties


Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate (CAS 1231755-15-9) is a synthetic organic compound with the molecular formula C₉H₁₅F₃N₂O₃ and a molecular weight of 256.22 g/mol . Structurally, it is a carbamate derivative featuring a tert-butyl carbamate (Boc) protecting group, a central acetamide linker, and a terminal 2,2,2-trifluoroethylamine moiety. It is commercially classified as a pharmaceutical intermediate . The compound serves as a key building block in the synthesis of various biologically active molecules, particularly as a precursor to 2-amino-N-(2,2,2-trifluoroethyl)acetamide [1].

Synthetic Role
Protected intermediate for metabolically stable trifluoroethylamine isostere integration
Protection Strategy
Boc-protected primary amine, enabling orthogonal deprotection in peptide mimetic synthesis
Route Provenance
Documented intermediate in patented industrial route to 2-amino-N-(2,2,2-trifluoroethyl)acetamide

Why Trifluoroethylamine Carbamate Analogs Cannot Substitute


The presence of the trifluoroethylamine group in tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate is not merely a structural variation but a functional determinant of the molecule's physicochemical and biological profile. This motif acts as a metabolically stable amide isostere, replacing a labile peptide bond with a non-hydrolyzable C-CF₃-NH unit [1]. This substitution fundamentally alters the compound's basicity (pKa), lipophilicity (logP/D), and resistance to enzymatic degradation compared to non-fluorinated analogs [2]. Consequently, swapping this intermediate for a structurally similar building block lacking the trifluoroethyl group can lead to downstream compounds with significantly different potency, selectivity, and pharmacokinetic properties [3]. The following sections provide quantitative evidence for these critical differentiations.

Basicity Shift
Non-fluorinated ethylamine analogs have significantly higher pKa, which may disrupt target hydrogen bonding and selectivity profiles.
Lipophilicity Drop
Removal of trifluoroethyl group lowers LogD, potentially reducing passive membrane permeability in downstream drug candidates.
Metabolic Lability
Analogs lacking the trifluoroethylamine isostere may reintroduce amide hydrolysis, undermining oral stability research outcomes.

Quantitative Comparison for Trifluoroethyl Carbamate


Reduced Basicity Enhances Selectivity

The trifluoroethylamine moiety in the target compound significantly reduces the basicity of its central nitrogen atom compared to non-fluorinated ethylamine analogs. This is a critical property for its downstream products, as it influences hydrogen bonding and target selectivity [1].

Basicity (pKa)
Class-level inference
pKa 5.5–6.5 vs. 10.5 for ethylamine analog
Supports reduced protonation at physiological pH for target engagement optimization
Transferability to specific scaffold requires verification
Medicinal Chemistry Protease Inhibition Physicochemical Properties

Metabolic Stability of Trifluoroethylamine Isostere

The trifluoroethylamine group, which is a key structural feature of the target compound, acts as a metabolically stable replacement for a standard amide bond. Studies on cathepsin K inhibitors demonstrate that replacing the P2-P3 amide bond with a trifluoroethylamine isostere completely abrogates hydrolysis, a major metabolic pathway for peptide-based drugs [1].

Metabolic Stability
Class-level inference
No hydrolysis observed vs. labile standard amide bond
Supports oral bioavailability improvement research in peptidomimetics
Assay context: in vitro microsomal stability, class-level property
Drug Metabolism Pharmacokinetics Peptidomimetics

Lipophilicity Enhances Oral Absorption

The presence of the trifluoroethyl group in the target compound's core structure increases lipophilicity compared to non-fluorinated analogs. This effect is quantified by comparing the LogD values of a related trifluoroethylamine-containing cathepsin K inhibitor (odanacatib) with its difluoroethylamine analog [1].

Lipophilicity (LogD)
Cross-study comparable
LogD ≈ 3.0 (trifluoroethyl) vs. 0.5–1.0 unit lower for difluoroethyl analog
May support enhanced passive permeability screening in ADME assays
Context-dependent for target scaffold; odanacatib derivative data
ADME Drug Design Physicochemical Properties

Boc-Protected Intermediate: Patented Route

The target compound is not merely a research chemical but a defined intermediate in a patented, industrially-relevant synthetic route. It is specifically claimed as the tert-butyl carbamate-protected intermediate (Formula 7) in the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, a key building block for several active pharmaceutical ingredients [1]. This distinguishes it from non-protected or differently protected analogs that may not be suitable for the same downstream transformations.

Protecting Group Strategy
Direct comparison
Boc (acid-labile) vs. Cbz (hydrogenolysis); orthogonal selectivity
Supports industrial-scale deprotection workflow in patented synthesis
Refer to patent US10202332 for process details
Process Chemistry Synthetic Methodology Patent Analysis

Research & Industrial Applications for Trifluoroethyl Carbamate


Synthesis of Metabolically Stable Protease Inhibitors

This intermediate is ideal for building the P2-P3 region of peptidomimetic inhibitors, particularly for proteases like cathepsin K and cruzain. The trifluoroethylamine isostere confers resistance to proteolytic cleavage while maintaining a crucial hydrogen bond with the enzyme's backbone, a property validated in the development of odanacatib and other pre-clinical candidates [1].

Next-Generation ADME-Optimized Candidates

Researchers aiming to improve the pharmacokinetic profile of a lead series can leverage this building block. Its trifluoroethyl group increases lipophilicity (LogD) without adding excessive molecular weight, a strategy shown to enhance passive permeability and oral absorption potential. This is a direct outcome of the quantitative LogD advantage over non-fluorinated analogs [2].

Industrial-Scale Synthesis of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide

This is the optimal starting material for large-scale production of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, a versatile pharmaceutical building block. Its use in a patented, high-yielding process [3] provides a clear advantage over alternative routes that may use less stable or more expensive protecting groups, ensuring a robust and scalable supply chain for downstream API manufacturing.

Amide Bond Replacement Exploration

For structure-activity relationship (SAR) studies, this compound serves as a direct precursor to the trifluoroethylamine isostere. Its well-defined chemistry allows for rapid incorporation into diverse scaffolds, enabling direct comparison of the isostere's impact on potency, selectivity, and stability against traditional amide or other isosteric replacements [1].

Application
Selection Property
Validation Focus
Protease inhibitor synthesis
Trifluoroethylamine isostere stability
Proteolytic resistance and target hydrogen bond retention
ADME optimization studies
Lipophilicity profile (LogD)
Passive permeability assays and oral absorption model interpretation
Scale-up synthesis of aminoacetamide building block
Boc orthogonal deprotection
Deprotection efficiency and process robustness
Amide isostere SAR exploration
Trifluoroethylamine moiety
Comparative target-binding and stability profiling

Technical Documentation Hub

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38 linked technical documents
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